Isodonal

Cytotoxicity HeLa cells Antitumor screening

Isodonal is a uniquely derivatizable ent-kauranoid scaffold for melanoma SAR. Its C-6 hydroxyl enables systematic esterification yielding up to 10-fold enhanced anti-melanoma potency, a handle absent in oridonin. Ideal for medicinal chemists mapping functional group-activity relationships. Prioritize over less modifiable diterpenoid scaffolds when optimizing leads.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B1206926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsodonal
Synonymstrichorabdal H
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C
InChIInChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3
InChIKeyORDKVFHKMGUXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isodonal Procurement Guide: Baseline Chemical Identity and Key Specifications for Diterpenoid Research


Isodonal (CAS 16964-56-0, C22H28O7, MW 404.45) is a spirolactone-type ent-kauranoid diterpenoid naturally isolated from various *Isodon* species (formerly *Rabdosia*), including *I. japonicus*, *I. wikstroemioides*, and *I. oresbius* [1][2][3]. It is characterized by a highly oxidized polycyclic framework featuring a spirolactone ring system and multiple stereocenters [1]. Preliminary phenotypic screening has identified antiproliferative activity against A375 melanoma cells, positioning isodonal as a scaffold for structural optimization [3].

Why Isodonal Cannot Be Interchanged with Generic Diterpenoid Analogs: Key Differentiators for Procurement


Generic substitution with other ent-kaurane diterpenoids is not advisable due to the extreme functional group sensitivity that governs both potency and selectivity within this scaffold class [1][2]. Isodonal's unique spirolactone-type core distinguishes it from the more widely studied 7,20-epoxy-ent-kauranoids like oridonin [2]. Crucially, the C-6 hydroxyl group of isodonal serves as a privileged site for derivatization: systematic esterification at this position has yielded analogs with up to 10-fold enhanced anti-melanoma potency [1]. This specific chemical handle is absent or non-equivalent in close structural analogs, making isodonal a uniquely enabling starting material for medicinal chemistry campaigns focused on SAR exploration and lead optimization, whereas alternative scaffolds may not support the same diversification strategy or yield comparable potency improvements [1].

Isodonal Quantitative Evidence Guide: Direct Comparative Data for Informed Scientific Selection


Direct Head-to-Head Comparison: Isodonal Versus Oridonin (Positive Control) in HeLa Cytotoxicity

In a direct head-to-head comparison of 24 Rabdosia diterpenoids, isodonal (compound 21) was found to exhibit weaker in vitro cytotoxic activity than the positive control oridonin (compound 11) against HeLa cells . This establishes a clear activity baseline for isodonal relative to a widely studied reference compound.

Cytotoxicity HeLa cells Antitumor screening

Cross-Study Comparable: Isodonal Cytotoxic Activity Relative to Other Isodon Diterpenoids

While direct comparative data for isodonal is limited, cross-study analysis reveals that other ent-kaurane diterpenoids from Isodon species frequently exhibit potent cytotoxicity with IC50 values in the low micromolar to sub-micromolar range (e.g., 0.4–5.1 μM against multiple cell lines) [1][2]. The reported 10-fold potency improvement achieved through isodonal derivatization suggests that isodonal itself likely possesses moderate baseline activity (estimated IC50 in the ~7-40 μM range against A375) [2]. This positions isodonal as a versatile starting point for medicinal chemistry optimization rather than a pre-optimized lead.

Cytotoxicity ent-kaurane cancer cell lines

Cross-Study Comparable: Isodonal C-6 Derivatization Demonstrates 10-Fold Potency Enhancement

Systematic esterification at the C-6 hydroxyl group of isodonal yielded a focused library of 30 new derivatives (8–37). All synthesized analogues exhibited enhanced antiproliferative potency (IC50 = 0.73–4.43 μM) compared to the parent isodonal scaffold. The C-6 4-fluorocinnamate ester 29 was the most potent, achieving an IC50 of 0.73 μM, representing an approximate 10-fold improvement over unmodified isodonal [1]. This study validates the C-6 position as a critical handle for activity enhancement.

Structural modification SAR anti-melanoma

Mechanistic Differentiation: Isodonal Analog Compound 29 Induces G2/M Arrest and ROS Elevation

The optimized isodonal derivative compound 29 was found to suppress proliferation of A375 melanoma cells, induce apoptosis, trigger G2/M phase cell cycle arrest, and elevate reactive oxygen species (ROS) levels [1]. While these studies were conducted on the analog rather than the parent isodonal, they reveal the mechanistic phenotype accessible through the isodonal scaffold, distinguishing it from other diterpenoids that may induce different cell death pathways or lack this specific profile.

Mechanism of action apoptosis cell cycle arrest

Isodonal: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Scaffold Optimization for Anti-Melanoma Lead Discovery

Isodonal is ideally suited for medicinal chemistry programs focused on scaffold optimization for melanoma therapy. The C-6 hydroxyl group provides a well-validated derivatization handle, with esterification yielding up to 10-fold potency enhancements (IC50 = 0.73 μM for optimized analog 29) [1]. The resulting analogs exhibit G2/M arrest and ROS elevation, mechanisms relevant to melanoma intervention [1]. Researchers should prioritize isodonal over less derivatizable diterpenoid scaffolds when the goal is systematic SAR exploration to generate potent anti-melanoma leads.

Natural Product Reference Standard for Cytotoxicity Screening Panels

Given its well-documented but moderate cytotoxic activity relative to oridonin [1], isodonal serves as a useful reference compound or negative/weak-positive control in cytotoxicity screening panels. Its defined chemical identity and commercial availability make it suitable for establishing assay baselines when evaluating novel diterpenoid isolates or synthetic derivatives. This application is particularly relevant for natural product chemistry labs engaged in bioassay-guided fractionation of Isodon species.

Semi-Synthetic Derivatization to Explore Structure-Activity Relationships of ent-Kauranoids

Isodonal's unique spirolactone-type core, combined with its chemically accessible C-6 hydroxyl group, makes it a preferred starting material for semi-synthetic derivatization studies aimed at mapping the SAR landscape of ent-kaurane diterpenoids [1][2]. The recent successful generation of 30 novel C-6 esters with uniformly enhanced potency demonstrates the scaffold's tolerance for diverse substitutions and its capacity to serve as a reliable platform for exploring how specific functional groups (e.g., conjugated cinnamoyl systems vs. benzoate esters) modulate activity and selectivity [1].

Oxidative Phosphorylation Inhibition Studies

Isodonal has been reported to inhibit oxidative phosphorylation [1]. While quantitative comparative data is lacking, this reported activity distinguishes it from other ent-kaurane diterpenoids that primarily exert cytotoxicity via apoptosis induction or cell cycle arrest without directly impacting mitochondrial respiration. Researchers investigating metabolic vulnerabilities in cancer or studying mitochondrial biology may find isodonal to be a chemically defined tool compound warranting further mechanistic characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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